SARS-CoV-2-IN-36
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Overview
Description
SARS-CoV-2-IN-36 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific viral proteins and enzymes, thereby hindering the virus’s ability to replicate and spread within the host.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-36 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Key Intermediates: This step involves the preparation of essential building blocks through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing robust purification processes to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-36 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
SARS-CoV-2-IN-36 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication, making it a valuable tool in virology research.
Medicine: Explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-36 involves targeting specific viral proteins and enzymes essential for the replication of the SARS-CoV-2 virus. By binding to these molecular targets, the compound inhibits their activity, thereby preventing the virus from replicating and spreading. Key molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), both of which play crucial roles in the viral life cycle .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: Another antiviral compound that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Inhibits viral RNA polymerase and has been used in the treatment of influenza and COVID-19.
Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.
Uniqueness
SARS-CoV-2-IN-36 is unique in its specific binding affinity and inhibitory activity against the main protease of SARS-CoV-2. This specificity potentially reduces off-target effects and enhances its therapeutic efficacy compared to other antiviral agents.
Properties
Molecular Formula |
C17H21N5O3 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-(1H-imidazol-5-yl)-3-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H21N5O3/c18-8-16(24)22-15(6-12-4-2-1-3-5-12)17(25)21-14(10-23)7-13-9-19-11-20-13/h1-5,9-11,14-15H,6-8,18H2,(H,19,20)(H,21,25)(H,22,24)/t14-,15-/m0/s1 |
InChI Key |
SIAGAQKABIKUQR-GJZGRUSLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C=O)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C=O)NC(=O)CN |
Origin of Product |
United States |
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